2-Indolinone, 1-((2-chloro-3-methoxybenzyl)methylamino)-3-(2-(diethylamino)ethyl)-3-phenyl-
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Overview
Description
2-Indolinone, 1-((2-chloro-3-methoxybenzyl)methylamino)-3-(2-(diethylamino)ethyl)-3-phenyl- is a complex organic compound that belongs to the indolinone family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Indolinone derivatives typically involves multi-step organic reactions. Common starting materials include indole or indoline derivatives, which undergo various functional group modifications. The specific synthetic route for this compound might involve:
N-Alkylation: Introduction of the 2-chloro-3-methoxybenzyl group via nucleophilic substitution.
Amidation: Formation of the amide bond with the diethylaminoethyl group.
Aromatic Substitution: Introduction of the phenyl group through electrophilic aromatic substitution.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This might include:
Catalysis: Using catalysts to enhance reaction rates.
Temperature Control: Maintaining specific temperatures to favor desired reactions.
Purification: Employing techniques like crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Indolinone derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as intermediates in organic synthesis.
Biology: Studied for their interactions with biological macromolecules.
Medicine: Potential therapeutic agents for diseases like cancer and inflammation.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Indolinone derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to therapeutic effects. For example, some indolinone derivatives inhibit kinases, which are enzymes involved in cell signaling and growth.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
Indomethacin: A nonsteroidal anti-inflammatory drug.
Sunitinib: A tyrosine kinase inhibitor used in cancer therapy.
Uniqueness
2-Indolinone, 1-((2-chloro-3-methoxybenzyl)methylamino)-3-(2-(diethylamino)ethyl)-3-phenyl- stands out due to its unique combination of functional groups, which may confer specific biological activities and therapeutic potential.
Properties
CAS No. |
33391-46-7 |
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Molecular Formula |
C29H34ClN3O2 |
Molecular Weight |
492.0 g/mol |
IUPAC Name |
1-[(2-chloro-3-methoxyphenyl)methyl-methylamino]-3-[2-(diethylamino)ethyl]-3-phenylindol-2-one |
InChI |
InChI=1S/C29H34ClN3O2/c1-5-32(6-2)20-19-29(23-14-8-7-9-15-23)24-16-10-11-17-25(24)33(28(29)34)31(3)21-22-13-12-18-26(35-4)27(22)30/h7-18H,5-6,19-21H2,1-4H3 |
InChI Key |
RZGMPXKESNTYNP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCC1(C2=CC=CC=C2N(C1=O)N(C)CC3=C(C(=CC=C3)OC)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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